2-(4-Phenethoxyphenyl)acetaldehyde
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Overview
Description
2-(4-Phenethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of a phenethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenethoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-phenethoxybenzaldehyde with a suitable reducing agent to form the desired acetaldehyde derivative. Another method includes the use of Grignard reagents, where 4-phenethoxybenzyl chloride reacts with a Grignard reagent followed by oxidation to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled oxidation, and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Phenethoxybenzoic acid.
Reduction: 2-(4-Phenethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Phenethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Phenethoxyphenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenethoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Phenethoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-(4-Phenethoxyphenyl)ethanol: The reduced form of 2-(4-Phenethoxyphenyl)acetaldehyde.
4-Phenethoxybenzoic acid: The oxidized form of this compound.
Properties
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-12-10-15-6-8-16(9-7-15)18-13-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVPQLZDSAKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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